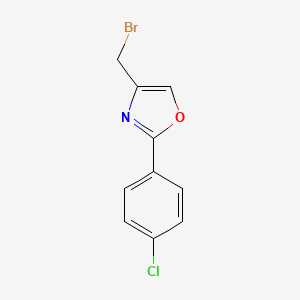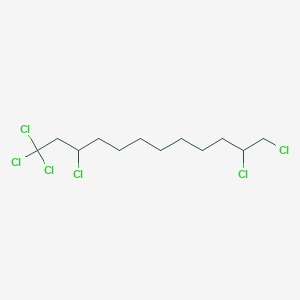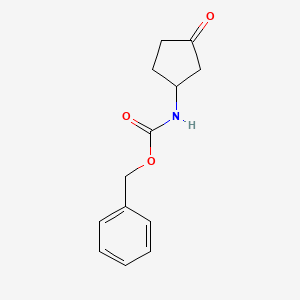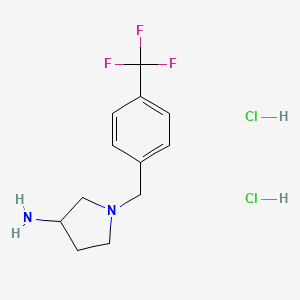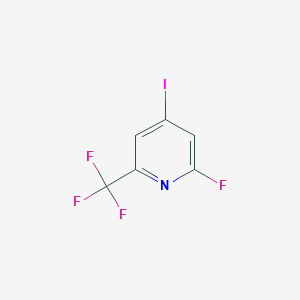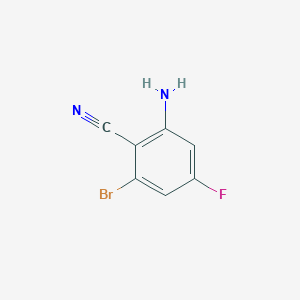![molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 1219454-29-1](/img/structure/B1442230.png)
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Overview
Description
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant effects on various biochemical pathways, contributing to their efficacy in pest control and pharmaceutical applications .
Pharmacokinetics
The pharmacokinetics of similar tfmp derivatives are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine structure .
Result of Action
Tfmp derivatives are known to have significant effects at the molecular and cellular level, contributing to their efficacy in various applications .
Biochemical Analysis
Biochemical Properties
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and potential therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into active or inactive metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, binding to plasma proteins can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For example, localization to the mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile typically involves the trifluoromethylation of aromatic compounds. One common method includes the reaction of 2,4-diaminobenzene with trifluoroethanol to introduce the trifluoromethyl groups . Another approach involves the trifluoromethylation of 4-iodobenzene . These reactions are usually carried out under controlled conditions to ensure the selective introduction of trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized reactors and catalysts to achieve high yields and purity. The use of advanced fluorination techniques and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. For example, trifluoromethylation can be achieved using trifluoromethyl iodide and a suitable catalyst . Oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, including semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound is similar in structure and is used in photocatalysis and as a ligand in coordination chemistry.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethylated pyridine derivative used in agrochemicals.
Uniqueness
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the carbonitrile functionality, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJGBJRFPOMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



